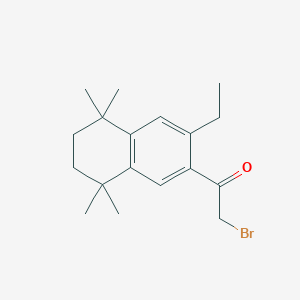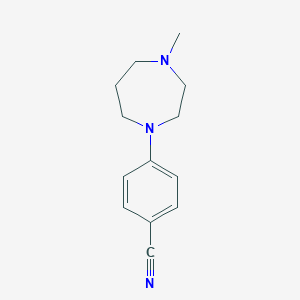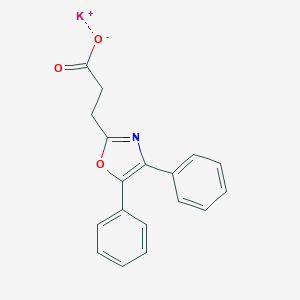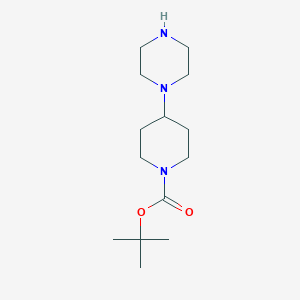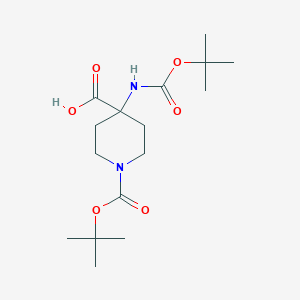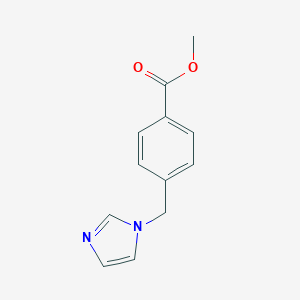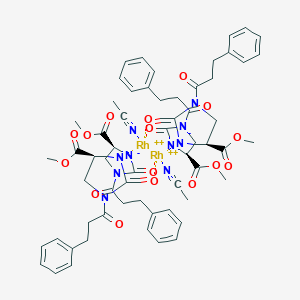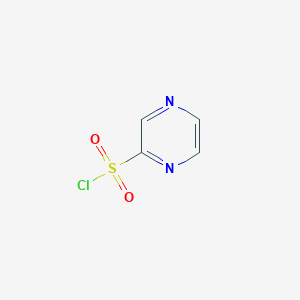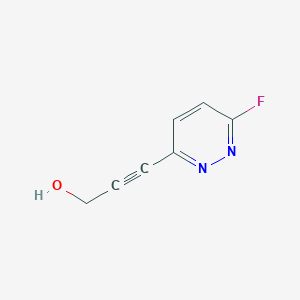
3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is a member of the propargyl alcohol family and has been found to possess a range of interesting properties that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. Additionally, it has been found to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol are varied and depend on the specific application of the compound. Studies have shown that it can reduce inflammation and pain, inhibit tumor growth, and protect against oxidative stress and neurodegeneration. Additionally, it has been found to have some antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol in lab experiments is its versatility. This compound can be used in a variety of assays and experiments, making it a valuable tool for researchers studying a range of different topics. Additionally, it has been found to be relatively stable and easy to work with, which can make it a good choice for experiments that require a high degree of precision.
One limitation of using this compound is that it can be difficult and expensive to synthesize. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol. One area of interest is the development of new drugs and therapies based on this compound. Researchers are also interested in studying the compound's mechanisms of action in more detail, as well as exploring its potential applications in other areas, such as the treatment of infectious diseases and autoimmune disorders. Additionally, there is ongoing research into the synthesis of new analogs of this compound, which may have even more promising properties for scientific research.
Méthodes De Synthèse
The synthesis of 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol can be achieved through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of organolithium reagents. One of the most commonly used methods involves the reaction of 3-bromo-6-fluoropyridazine with propargyl alcohol in the presence of a base.
Applications De Recherche Scientifique
The potential applications of 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol in scientific research are numerous. This compound has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the development of new drugs and therapies. Additionally, it has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
162437-93-6 |
|---|---|
Nom du produit |
3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol |
Formule moléculaire |
C7H5FN2O |
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
3-(6-fluoropyridazin-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H5FN2O/c8-7-4-3-6(9-10-7)2-1-5-11/h3-4,11H,5H2 |
Clé InChI |
LGTIQFAKKMZNCS-UHFFFAOYSA-N |
SMILES |
C1=CC(=NN=C1C#CCO)F |
SMILES canonique |
C1=CC(=NN=C1C#CCO)F |
Synonymes |
2-Propyn-1-ol,3-(6-fluoro-3-pyridazinyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



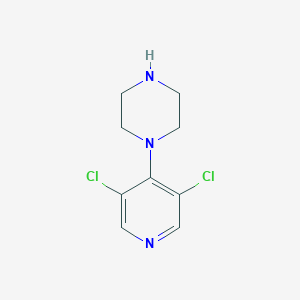
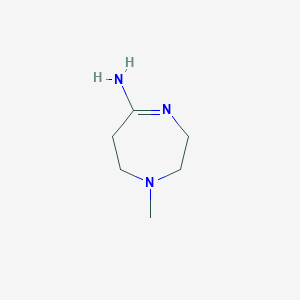
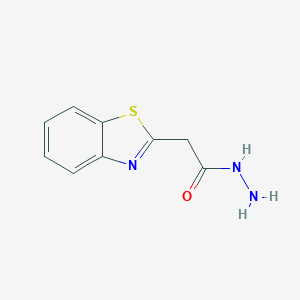
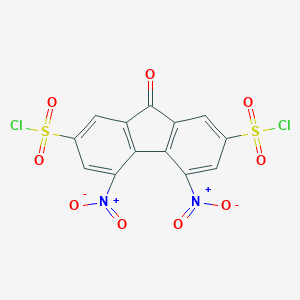
![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)
![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)
